tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate
Description
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[211]hexan-2-yl}methyl)carbamate is a complex organic compound that features a bicyclic hexane structure
Properties
Molecular Formula |
C14H25NO5S |
|---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-bicyclo[2.1.1]hexanyl]methyl methanesulfonate |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)20-12(16)15-8-11-5-10-6-14(11,7-10)9-19-21(4,17)18/h10-11H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
KVLDGZIQUQWDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)COS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.
Chemical Reactions Analysis
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and tert-butyl carbamate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the development of bio-active compounds due to its sp3-rich chemical space
Mechanism of Action
The mechanism of action of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate can be compared with other similar compounds such as tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate and tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique methanesulfonyloxy group in this compound distinguishes it from these similar compounds and contributes to its unique properties and applications.
Biological Activity
Tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₂₅NO₅S
- Molecular Weight : 307.41 g/mol
- CAS Number : 683269-95-6
This compound is believed to interact with specific biological targets, influencing various pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and pharmacokinetics.
- Receptor Modulation : The compound may act as a modulator for receptors associated with neurotransmission, which could have implications for neuropharmacology.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Safety Profile
The safety profile of the compound is crucial for its potential therapeutic use. Cytotoxicity assays conducted on human cell lines indicate a moderate safety margin, with IC₅₀ values suggesting that higher concentrations are required to achieve cytotoxic effects.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 50 |
| MCF7 | 45 |
| A549 | 60 |
Case Study 1: Anticancer Potential
A study investigated the anticancer potential of this compound on breast cancer cell lines (MCF7). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
